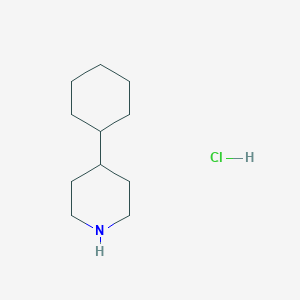

4-Cyclohexylpiperidine hydrochloride

Beschreibung

4-Cyclohexylpiperidine (B176667) hydrochloride is a heterocyclic compound that has garnered attention within the scientific community for its utility as a building block in the synthesis of more complex molecules. chemimpex.com Its hydrochloride salt form ensures stability and facilitates easier handling in a laboratory setting. chemimpex.com The compound is a derivative of piperidine (B6355638), featuring a cyclohexyl group attached at the fourth position of the piperidine ring.

Interactive Table: Chemical Properties of 4-Cyclohexylpiperidine Hydrochloride

| Property | Value | Source |

|---|---|---|

| CAS Number | 60601-62-9 | sigmaaldrich.com |

| Molecular Formula | C₁₁H₂₂ClN | |

| Molecular Weight | 203.75 g/mol | |

| IUPAC Name | 4-cyclohexylpiperidine;hydrochloride | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

| InChI Key | VERIFEZQOCIVJD-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

4-cyclohexylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N.ClH/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;/h10-12H,1-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VERIFEZQOCIVJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20589983 | |

| Record name | 4-Cyclohexylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60601-62-9 | |

| Record name | 4-Cyclohexylpiperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20589983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Cyclohexylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for 4-Cyclohexylpiperidine (B176667) Derivatives

The construction of 4-cyclohexylpiperidine derivatives can be achieved through several established routes, including the formation of the piperidine (B6355638) ring itself, the modification of an existing piperidine structure, or the convergent assembly via multicomponent reactions.

The foundational approach to piperidine synthesis involves the formation of the heterocyclic ring from acyclic precursors. A primary and widely used method is the hydrogenation of corresponding pyridine (B92270) derivatives. nih.govorganic-chemistry.org For the synthesis of 4-cyclohexylpiperidine, this would involve the reduction of 4-cyclohexylpyridine. Modern methods often employ transition metal catalysis under conditions that can be harsh (high temperature and pressure), but significant progress has been made in developing milder, more stereoselective procedures. nih.gov For instance, heterogeneous catalysts like Rhodium on carbon (Rh/C) have been used for the complete hydrogenation of various pyridine rings at moderate temperatures and pressures. organic-chemistry.org

Intramolecular cyclization represents another major pathway, where a substrate containing a nitrogen source (typically an amine) and other reactive sites closes to form the piperidine ring. nih.gov These reactions can proceed through various mechanisms, including:

Reductive Amination: Cyclization of amino-aldehydes or amino-ketones, where an intramolecular imine or iminium ion is formed and subsequently reduced. nih.gov A cobalt(II) catalyst has been used for the radical intramolecular cyclization of linear amino-aldehydes to yield piperidines. nih.gov

Alkene and Alkyne Cyclization: Intramolecular hydroamination or aminohalogenation of substrates containing both an amino group and a distant double or triple bond can effectively form the piperidine ring. nih.govorganic-chemistry.org Gold(I) complexes, for example, have been shown to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.gov

Ring Expansion: Certain synthetic strategies employ ring expansion reactions to access the piperidine scaffold. For example, an oxidative cleavage of a cyclopentene (B43876) ring can yield a diformyl intermediate, which then undergoes a double reductive amination with a primary amine to expand into a piperidine structure. nih.gov

A general method for N-heterocyclization involves the reaction of primary amines with diols, catalyzed by a Cp*Ir complex, which can produce a variety of five-, six-, and seven-membered cyclic amines in good yields. organic-chemistry.org

When a piperidine ring is already present, direct functionalization offers an alternative to building the molecule from scratch. A significant challenge in this area is achieving site-selectivity, particularly for C-H functionalization. nih.govresearchgate.net Recent advances have demonstrated that the choice of catalyst and the nature of the protecting group on the piperidine nitrogen can direct functionalization to specific positions (C2, C3, or C4). nih.gov

For instance, rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have been employed to introduce new substituents onto the piperidine ring. The site of functionalization is controlled by the electronic and steric properties of the dirhodium catalyst and the specific N-protecting group used. nih.govemory.edu

| Catalyst | N-Protecting Group | Major Functionalization Site |

| Rh₂(R-TCPTAD)₄ | N-Boc | C2 nih.gov |

| Rh₂(R-TPPTTL)₄ | N-Bs | C2 nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N-α-oxoarylacetyl | C4 nih.gov |

This table illustrates how catalyst and protecting group selection can direct C-H functionalization on the piperidine ring, based on findings from a study on methylphenidate analogues. nih.gov

Another approach involves the functionalization of a tetrahydropyridine (B1245486) intermediate. Asymmetric cyclopropanation of N-Boc-tetrahydropyridine, followed by a reductive ring-opening of the resulting cyclopropane (B1198618), can introduce substituents at the C3 position in a regio- and stereoselective manner. nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. taylorfrancis.comacs.org MCRs are exceptionally valuable for generating libraries of structurally diverse compounds, such as polysubstituted piperidines. acs.orgacs.org

A common MCR for piperidine synthesis involves the condensation of an aldehyde, an amine, and a compound with an active methylene (B1212753) group. taylorfrancis.com For the synthesis of a 4-cyclohexylpiperidine derivative, one could envision a reaction involving cyclohexanecarbaldehyde, an amine (like ammonium (B1175870) acetate), and a suitable C-C-C dielectrophile. acs.org For example, a four-component reaction between substituted nitrostyrenes, aromatic aldehydes, dialkyl malonates, and ammonium acetate (B1210297) has been developed to produce highly functionalized and stereoselective 2-piperidinones, which are precursors to piperidines. acs.org The diversity of these reactions can be easily achieved by simply varying the starting materials. acs.org

Synthesis of Substituted 4-Cyclohexylpiperidine Core Structures

The direct construction of the 4-cyclohexylpiperidine core often relies on powerful bond-forming reactions that unite the two cyclic fragments.

Reductive amination is a cornerstone of amine synthesis, involving the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an intermediate imine or iminium ion, which is then reduced to the target amine. harvard.edu This method is highly effective for creating the C-N bond that links the cyclohexyl and piperidine rings in 4-cyclohexylpiperidine. A plausible synthetic route involves the reaction of 4-piperidone (B1582916) with cyclohexylamine (B46788) or, conversely, cyclohexanone (B45756) with a 4-aminopiperidine (B84694) derivative. The reduction is typically carried out in situ using selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH), which tolerate a wide range of functional groups. harvard.edu The use of Na(OAc)₃BH is often preferred as it avoids the toxicity associated with cyanide salts. harvard.edu

Friedel-Crafts alkylation , a classic C-C bond-forming reaction, is typically used to attach alkyl groups to aromatic rings. chemrxiv.org While less direct for forming an aliphatic-aliphatic bond like the one in 4-cyclohexylpiperidine, it can be employed in cascade reactions. For example, an intramolecular Prins reaction can generate a reactive carbenium ion, which is then trapped by an electron-rich aromatic ring via a Friedel-Crafts-type alkylation to build complex polycyclic systems. beilstein-journals.org This highlights its utility in synthesizing complex precursors that could later be transformed into the desired piperidine structure.

The Knoevenagel condensation is a versatile C-C bond-forming reaction between a carbonyl compound and an active methylene compound, typically catalyzed by a weak base such as an amine (e.g., piperidine). rsc.orgbeilstein-journals.org This reaction can be the initial step in a sequence to build the 4-cyclohexylpiperidine scaffold.

A potential strategy involves the Knoevenagel condensation of cyclohexanone with an active methylene compound containing a latent piperidine precursor, such as ethyl cyanoacetate. The resulting α,β-unsaturated product could then undergo a series of transformations, including Michael addition, cyclization, and reduction, to construct the piperidine ring. researchgate.netsci-hub.se

Alternatively, a sequential Knoevenagel condensation/cyclization process can be employed. For instance, the reaction of an aldehyde with an active methylene compound like malonate can yield a benzylidene malonate. nih.gov Under different conditions or with further treatment, this intermediate can undergo intramolecular cyclization to form new ring systems. nih.gov A synthesis starting with 4-piperidone and a cyclohexyl-substituted active methylene compound could follow a similar pathway to afford the target structure after subsequent reduction and decarboxylation steps.

| Reaction | Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

| Knoevenagel Condensation | Aromatic Aldehyde | Malononitrile | Piperidine | Crystalline Product | beilstein-journals.org |

| Sequential Knoevenagel/Cyclization | 2-(1-phenylvinyl)benzaldehyde | Malonates | Piperidine, AcOH, 80°C, 17h | Indene Derivative | nih.gov |

| Sequential Knoevenagel/Cyclization | 2-(1-phenylvinyl)benzaldehyde | Malonates | TiCl₄-Et₃N | Benzofulvene | nih.gov |

This table shows examples of Knoevenagel condensations and subsequent transformations, illustrating how reaction conditions can dictate the final product. beilstein-journals.orgnih.gov

Strategies for Stereoselective Synthesis of Chiral Derivatives

The creation of specific stereoisomers of 4-cyclohexylpiperidine derivatives is paramount, as the biological activity of chiral molecules often resides in a single enantiomer or diastereomer. Several advanced asymmetric strategies have been developed to control the stereochemistry of the piperidine ring.

One effective approach involves the use of chiral auxiliaries . For instance, stereoselective syntheses of 2-substituted dehydropiperidinones, which are precursors to substituted piperidines, have been achieved using D-arabinopyranosylamine as a chiral auxiliary. researchgate.net This method leverages a domino Mannich-Michael reaction to produce N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net

Catalyst-controlled asymmetric reactions provide a more direct and atom-economical route to chiral piperidines. The diastereoselective nitro-Mannich reaction is a powerful tool for synthesizing functionalized piperidines with three contiguous stereocenters at the C-2, C-3, and C-4 positions. researchgate.net This reaction, between β-aryl/heteroaryl substituted nitroalkanes and a glyoxylate (B1226380) imine, proceeds with good to excellent selectivity for the syn, anti-diastereoisomers, which can then be reductively cyclized to form stereochemically pure piperidines. researchgate.net

Another significant method is the catalytic asymmetric [4+2] annulation (or cycloaddition) of imines with allenes, which can be catalyzed by chiral phosphines to furnish functionalized piperidine derivatives with very good stereoselectivity. nih.gov Similarly, a highly stereoselective aza-[4+2] cycloaddition of chiral cyclic 2-amidodienes with N-sulfonyl aldimines offers an efficient route to optically enriched bicyclic systems related to piperidines. nih.gov More recently, copper-catalyzed asymmetric cyclizative aminoboration has emerged as a method for synthesizing 2,3-cis-disubstituted piperidines with excellent enantioselectivities. researchgate.net

Table 1: Comparison of Stereoselective Synthesis Strategies for Piperidine Derivatives

| Method | Key Reagents/Catalyst | Type of Stereocontrol | Reference |

|---|---|---|---|

| Chiral Auxiliary | D-arabinopyranosylamine | Diastereoselective | researchgate.net |

| Nitro-Mannich Reaction | Glyoxylate imine, BF3·OEt2 | Diastereoselective (syn, anti) | researchgate.net |

| Asymmetric [4+2] Annulation | Chiral phosphine (B1218219) catalyst | Enantioselective | nih.gov |

| Asymmetric Aminoboration | Copper/(S,S)-Ph-BPE catalyst | Enantioselective | researchgate.net |

Chemical Reactions and Modifications of 4-Cyclohexylpiperidine Derivatives

Once the core 4-cyclohexylpiperidine structure is synthesized, it can be subjected to a variety of chemical reactions to introduce new functional groups or alter the ring structure itself.

Further functionalization of the 4-cyclohexylpiperidine skeleton is essential for tuning its properties. A highly effective and modern approach is the direct C-H functionalization of the piperidine ring. This strategy avoids the need for pre-functionalized starting materials. Research has shown that rhodium-catalyzed C-H insertions can be used to selectively functionalize the C-2, C-3, or C-4 positions. nih.gov The site selectivity is controlled by the choice of the rhodium catalyst and the protecting group on the piperidine nitrogen. nih.gov For example, using Rh2(R-TCPTAD)4 with an N-Boc-piperidine directs functionalization to the C-2 position, whereas using Rh2(S-2-Cl-5-BrTPCP)4 with an N-α-oxoarylacetyl-piperidine directs the reaction to the C-4 position. nih.gov

Functionalization can also be performed on substituents attached to the piperidine ring. For instance, in analogs where the cyclohexyl group is replaced by a phenyl group, iodination at the ortho, meta, or para positions of the phenyl ring has been demonstrated, showcasing a method to modify derivatives. nih.gov Such functionalizations are critical in the development of compound libraries for structure-activity relationship (SAR) studies, as seen in the synthesis of diverse piperazinopiperidine-based antagonists. rsc.org

Table 2: Site-Selective C-H Functionalization of Piperidine Derivatives

| Target Position | Nitrogen Protecting Group (Pg) | Catalyst | Outcome | Reference |

|---|---|---|---|---|

| C-2 | Boc, Brosyl | Rh2(R-TCPTAD)4, Rh2(R-TPPTTL)4 | C-H insertion at the most sterically accessible site. | nih.gov |

| C-3 | Boc | N/A (via cyclopropanation/ring-opening) | Indirect functionalization via a cyclopropane intermediate. | nih.gov |

| C-4 | α-oxoarylacetyl | Rh2(S-2-Cl-5-BrTPCP)4 | C-H insertion directed away from the electronically favored C-2 site. | nih.gov |

Ring-expansion reactions transform the six-membered piperidine ring into larger nitrogen-containing heterocycles, such as seven-membered azepanes. A synthetic protocol involving the oxidative ring cleavage of unsaturated cyclic precursors, followed by a ring-closing double reductive amination, can achieve ring expansion to form piperidine scaffolds. nih.gov

Classic organic rearrangements are also a viable strategy. The Beckmann rearrangement is particularly relevant; it converts an oxime into an amide. byjus.com If applied to the oxime of a 4-cyclohexylpiperidone derivative, this reaction would insert a nitrogen atom into the ring, expanding it to a seven-membered lactam (azepan-2-one) structure. byjus.com The Tiffeneau-Demjanov rearrangement is another named reaction known to facilitate ring expansions in cyclic systems. libretexts.org

Analogous transformations in similar heterocyclic systems support the feasibility of these reactions. For example, tetrahydropyridazinones have been shown to react with dimethyl acetylenedicarboxylate (B1228247) to yield tetrahydroazepinones, demonstrating a clear ring expansion from a six- to a seven-membered ring. rsc.org

Table 3: Selected Ring-Expansion and Rearrangement Reactions

| Reaction Name | Required Substrate Feature | Resulting Structure | Reference |

|---|---|---|---|

| Oxidative Cleavage/Reductive Amination | Unsaturated cyclic precursor (e.g., cyclopentene) | Expanded ring (e.g., piperidine) | nih.gov |

| Beckmann Rearrangement | Cyclic ketone oxime | Lactam (ring expanded by one atom) | byjus.com |

| Tiffeneau-Demjanov Rearrangement | Aminohydrin | Ring-expanded ketone | libretexts.org |

| Reaction with DMAD | Tetrahydropyridazinone | Tetrahydroazepinone | rsc.org |

Purification and Salt Formation Techniques for Hydrochloride Derivatives

The isolation and purification of 4-cyclohexylpiperidine and its conversion to the stable hydrochloride salt are critical final steps. The freebase, being an amine, is typically purified using standard techniques such as distillation or column chromatography on silica (B1680970) gel.

Once the freebase is pure, the hydrochloride salt is formed by reacting it with hydrochloric acid. This is commonly done by dissolving the freebase in a suitable organic solvent, such as diethyl ether or isopropanol, and adding a solution of HCl in the same or a compatible solvent. The resulting 4-cyclohexylpiperidine hydrochloride, being a salt, is generally insoluble in nonpolar organic solvents and precipitates out.

The solid hydrochloride salt can then be further purified by recrystallization . chemrevlett.com This involves dissolving the salt in a minimal amount of a hot solvent or solvent mixture in which it is soluble, and then allowing the solution to cool slowly. As the solution cools, the solubility decreases, and pure crystals of the hydrochloride salt form, leaving impurities behind in the solution. In some cases, a rapid purification can be achieved by the direct conversion of the crude freebase to the hydrochloride salt. researchgate.net It is important to note that the hydrochloride salts of some derivatives can be susceptible to degradation under certain analytical conditions, such as high temperatures in gas chromatography-mass spectrometry (GC-MS). researchgate.net

Table 4: General Steps for Purification and Hydrochloride Salt Formation

| Step | Procedure | Purpose |

|---|---|---|

| 1. Freebase Purification | Distillation or Column Chromatography | To remove impurities from the amine base before salt formation. |

| 2. Salt Formation | Reaction of the purified freebase with HCl in an organic solvent. | To convert the amine into its stable, solid, and often crystalline hydrochloride salt. |

| 3. Salt Precipitation/Isolation | Filtration of the precipitated solid. | To collect the crude hydrochloride salt. |

| 4. Salt Purification | Recrystallization from a suitable solvent system. | To obtain the final product with high purity. |

Pharmacological Research and Biological Target Interactions

Investigation of Melanocortin Receptor Modulation

The melanocortin system, particularly the melanocortin-4 receptor (MC4R), is a key regulator of energy balance and appetite. nih.govmdpi.com Derivatives of 4-cyclohexylpiperidine (B176667) have been developed as both agonists and antagonists for these receptors, demonstrating a versatile pharmacophore. wipo.int

Agonistic Activities at Melanocortin-4 Receptor (MC4R)

A number of nonpeptide small molecules incorporating the 4-cyclohexylpiperidine scaffold have been identified as potent MC4R agonists. researchgate.netresearchgate.net One notable example is the synthetic compound known as THIQ (N-[(3R)-1,2,3,4-tetrahydroisoquinolinium-3-ylcarbonyl]-(1R)-1-(4-chlorobenzyl)-2-[4-cyclohexyl-4-(1H-1,2,4-triazol-1-ylmethyl)piperidin-1-yl]-2-oxoethylamine), which is a potent and selective agonist at the MC4R. nih.govnih.gov Studies on a series of cyclohexylpiperazines bearing an amide side chain also led to the identification of potent agonists, such as a compound designated 11i, which exhibited an EC₅₀ of 33 nM and an intrinsic activity (IA) of 96%. nih.gov These findings underscore the importance of the cyclohexylpiperidine moiety in designing effective MC4R agonists. researchgate.netnih.gov

Table 1: MC4R Agonist Activity of a Cyclohexylpiperazine Derivative

| Compound | Agonist Potency (EC₅₀) | Intrinsic Activity (IA) |

|---|---|---|

| 11i | 33 nM | 96% |

Data sourced from a study on cyclohexylpiperazines bearing a phenylacetamide side chain. nih.gov

Antagonistic Activities at Melanocortin Receptors

Conversely, modifications to the 4-cyclohexylpiperidine structure have yielded potent antagonists for melanocortin receptors. A series of cyclohexylpiperidines with an amide side chain were synthesized and evaluated for their ability to block the human MC4 receptor. nih.gov Within this series, a specific compound, 14t, demonstrated high affinity and selectivity as an antagonist, with a binding affinity (Ki) of 4.2 nM for the MC4R and a significantly lower affinity for the MC3R (Ki = 1100 nM). nih.gov This highlights over 260-fold selectivity for MC4R over MC3R. Furthermore, research on the non-peptide antagonist MCL0129, which also features a piperidine (B6355638) core, has been used to model antagonist binding to the MC4R, confirming that small molecules can effectively block the agonist-binding site. frontiersin.org Endogenous antagonists like the agouti-related peptide (AgRP) are also known to block MC4R signaling. mdpi.com

Table 2: Antagonistic Binding Affinity of a Cyclohexylpiperidine Derivative

| Compound | MC4R Binding Affinity (Ki) | MC3R Binding Affinity (Ki) | Selectivity (MC3R/MC4R) |

|---|---|---|---|

| 14t | 4.2 nM | 1100 nM | ~262-fold |

Data from a structure-activity relationship study of cyclohexylpiperidine antagonists. nih.gov

Structure-Activity Relationships for MC4R Selectivity and Potency

The development of both agonists and antagonists from the same chemical scaffold points to the importance of specific structural features in determining the mode of action at the MC4R. Structure-activity relationship (SAR) studies have been crucial in elucidating these features. nih.govnih.gov For antagonists, the presence and nature of an amide side chain on the cyclohexylpiperidine core are critical for high-affinity binding. nih.gov For agonists, SAR studies of cyclohexylpiperazines identified that specific substitutions on the phenylacetamide portion of the molecule were key to achieving high potency. nih.gov

Selectivity for MC4R over other melanocortin receptor subtypes, such as MC1R and MC3R, is influenced by subtle structural differences in the receptors themselves. mdpi.comfrontiersin.org Molecular dynamics simulations have suggested that MC4R subtype selectivity for antagonists like MCL0129 is dependent on a small number of amino acid differences located in various structural regions of the receptor. frontiersin.org This allows for the rational design of ligands that can differentiate between highly homologous receptor subtypes. mdpi.comfrontiersin.org

Role of Specific Amino Acid Mimetics in MC4R Binding

The interaction between 4-cyclohexylpiperidine-containing ligands and the MC4R is governed by specific molecular contacts with amino acid residues in the receptor's binding pocket. Studies using the agonist THIQ have been instrumental in mapping these interactions. nih.gov Research employing chimeric receptors (swapping domains between MC4R and MC2R) and site-directed mutagenesis has identified several key amino acid residues crucial for THIQ's binding and signaling. nih.gov

These studies revealed that both conserved and non-conserved amino acid residues are involved. nih.gov Seven conserved residues were found to be important for THIQ binding: E100 in transmembrane region 2 (TM2), D122 and D126 in TM3, and F254, W258, F261, and H264 in TM6. nih.gov Additionally, three non-conserved residues in TM3—N123, I129, and S131—were identified as being involved in conferring MC4R selectivity for THIQ. nih.gov The interaction with Ile125 in TM3 has also been noted as significant for peptide agonist binding. nih.gov

Table 3: Key MC4R Amino Acid Residues for Binding of the Agonist THIQ

| Residue | Location | Role |

|---|---|---|

| E100 | TM2 | Binding |

| D122 | TM3 | Binding |

| N123 | TM3 | Selectivity |

| D126 | TM3 | Binding |

| I129 | TM3 | Selectivity |

| S131 | TM3 | Selectivity |

| F254 | TM6 | Binding |

| W258 | TM6 | Binding |

| F261 | TM6 | Binding |

| H264 | TM6 | Binding |

Data derived from mutagenesis studies on the human MC4R. nih.gov

Evaluation of N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The NMDA receptor, a type of ionotropic glutamate (B1630785) receptor, is vital for excitatory synaptic transmission, synaptic plasticity, learning, and memory. nih.govub.edu Certain piperidine derivatives, such as Phencyclidine (PCP), are well-known noncompetitive antagonists of the NMDA receptor. nih.gov

Non-Competitive NMDA Receptor Interaction Mechanisms

Non-competitive NMDA receptor antagonists, also known as open-channel blockers, function by physically occluding the receptor's ion channel rather than competing with the agonist (glutamate or glycine) at its binding site. nih.govmdpi.com These antagonists bind with high affinity to a site located within the channel pore, often referred to as the "PCP binding site". nih.gov This action prevents the influx of calcium ions, thereby inhibiting the receptor's function. nih.govfrontiersin.org

Recent studies have identified two distinct pathways for these blockers to access their binding site within the channel. frontiersin.orgfrontiersin.org

Hydrophilic Pathway: The traditional mechanism involves the charged drug molecule entering the channel directly from the extracellular space, but only after the receptor has been activated by an agonist and the channel gate is open. ub.edufrontiersin.org

Hydrophobic Pathway (Membrane-to-Channel Inhibition): A more recently described mechanism, termed membrane-to-channel inhibition (MCI), involves the uncharged form of the drug first partitioning into the hydrophobic plasma membrane. ub.edufrontiersin.org Upon receptor activation, the membrane-associated drug can then move laterally through a gated fenestration in the receptor protein to access the binding site within the channel. ub.edufrontiersin.org

While direct studies on 4-cyclohexylpiperidine hydrochloride are limited in this context, the mechanisms established for structurally related non-competitive antagonists like PCP, ketamine, and MK-801 provide the foundational understanding of how such compounds interact with the NMDA receptor. nih.govnih.gov

Affinity and Selectivity Studies for the NMDA Receptor PCP-Site

Research into the derivatives of 4-cyclohexylpiperidine has suggested an antagonistic effect on N-methyl-D-aspartate (NMDA) receptors. This class of receptors is critical for synaptic plasticity and memory function, and their modulation can lead to significant physiological effects. The phencyclidine (PCP) binding site, located within the ion channel of the NMDA receptor, is a key target for dissociative anesthetics and other psychoactive compounds. While the broader class of 4-cyclohexylpiperidine derivatives has been noted for its NMDA receptor antagonism, specific binding affinity data, such as Kᵢ values for this compound at the PCP-site, are not extensively detailed in the currently available literature.

Dopamine (B1211576) Transporter (DAT) Modulation

The dopamine transporter (DAT) is a crucial protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic neurotransmission. The interaction of this compound with this transporter is a key area of its pharmacological profile.

Mechanisms of Dopamine Reuptake Inhibition

Piperidine derivatives have been identified as potent inhibitors of the dopamine transporter. nih.govacs.org The mechanism of action for dopamine reuptake inhibitors generally involves blocking the action of the DAT, which prevents the reabsorption of dopamine from the synapse into the presynaptic neuron. nih.gov This leads to an increase in the extracellular concentration of dopamine, thereby enhancing dopaminergic signaling. While this general mechanism is understood for the class of compounds, specific mechanistic studies detailing the precise binding and inhibitory action of this compound on the dopamine transporter are not widely available. Behavioral studies on certain derivatives have indicated cocaine-like effects in rodent models, which is consistent with dopamine reuptake inhibition.

Selectivity Profile Against Other Neurotransmitter Systems

The selectivity of a compound for the dopamine transporter over other monoamine transporters, such as the serotonin (B10506) transporter (SERT) and the norepinephrine (B1679862) transporter (NET), is a critical aspect of its pharmacological profile. Compounds with high selectivity for DAT are valuable tools in neuroscience research and have a different therapeutic and side-effect profile compared to less selective inhibitors. While piperidine-based analogues have been explored for their potent and selective inhibition of DAT and SERT, a specific and comprehensive selectivity profile for this compound, including comparative Kᵢ values for DAT, SERT, and NET, is not well-documented in the public domain. researchgate.net

Sigma Receptor Ligand Research

Sigma receptors, which are divided into two main subtypes (σ₁ and σ₂), are intracellular proteins that have been implicated in a variety of cellular functions and are targets for a range of synthetic compounds.

Affinity Studies for Sigma Receptor Subtypes (e.g., S1R)

Research has shown that N-cyclohexylpiperazine derivatives can have a high affinity for sigma-2 (σ₂) receptors. nih.gov In the context of structure-activity relationship studies of sigma receptor modulators, the affinity of 4-cyclohexylpiperidine for the sigma-1 (σ₁) receptor has been documented. Specifically, a study reported a Kᵢ value of 143 nM for 4-cyclohexylpiperidine at the σ₁ receptor. nih.gov This indicates a moderate affinity for this receptor subtype. However, a comprehensive profile of its binding affinity across both σ₁ and σ₂ receptor subtypes is not fully detailed in the available literature.

Table 1: Sigma-1 Receptor Affinity for 4-Cyclohexylpiperidine

| Compound | Receptor Subtype | Kᵢ (nM) |

| 4-Cyclohexylpiperidine | σ₁ | 143 nih.gov |

Agonist/Antagonist Profiling in Functional Assays

Determining whether a ligand acts as an agonist or an antagonist at a receptor is crucial for understanding its pharmacological effects. Functional assays are employed to investigate these properties. For sigma receptors, various in vitro and in vivo models are used to characterize the functional activity of ligands. unict.itacs.org For instance, some assays measure the modulation of second messenger systems or downstream signaling pathways upon ligand binding. unict.itacs.org Despite the knowledge of its binding affinity at the σ₁ receptor, there is a lack of available data from functional assays to definitively classify this compound as either a sigma receptor agonist or antagonist.

Preclinical Research and Pharmacological Effects

In Vitro Pharmacological Characterization

In vitro studies are fundamental to characterizing the interaction of a chemical compound with biological systems at the molecular level. These assays, conducted in a controlled environment outside of a living organism, provide initial data on a compound's potential targets, functional effects, and metabolic fate.

Receptor Binding Assays and Displacement Studies

Receptor binding assays are a cornerstone of pharmacological research, designed to determine the affinity of a ligand for a specific receptor. These experiments typically involve incubating a source of receptors (e.g., cell membranes) with a radiolabeled ligand that is known to bind to the target receptor. The affinity of a test compound, such as 4-Cyclohexylpiperidine (B176667) hydrochloride, is determined by its ability to displace the radiolabeled ligand. The results are often expressed as an inhibition constant (Kᵢ) or an IC₅₀ value (the concentration of the test compound that displaces 50% of the radiolabeled ligand).

While the piperidine (B6355638) moiety is a common feature in many centrally active agents, including high-affinity ligands for sigma receptors and dopamine (B1211576) transporters, specific receptor binding affinity data for 4-Cyclohexylpiperidine hydrochloride were not available in the reviewed scientific literature. nih.govacs.org The characterization of more complex piperidine derivatives suggests that substitutions on the piperidine nitrogen and at other positions are critical for determining receptor affinity and selectivity. nih.govrsc.org

Functional Assays (e.g., cAMP accumulation)

Following receptor binding, functional assays are employed to determine the cellular consequence of this interaction—whether the compound acts as an agonist (activating the receptor), antagonist (blocking the receptor), or inverse agonist. For G protein-coupled receptors (GPCRs), a common functional readout is the measurement of second messenger molecules, such as cyclic adenosine (B11128) monophosphate (cAMP).

Assays like the Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen® cAMP assays are frequently used. nih.govrevvity.com In these assays, cells expressing the target receptor are stimulated with the test compound. For receptors coupled to Gαs proteins, an agonist will increase intracellular cAMP levels. For receptors coupled to Gαi proteins, which inhibit the enzyme adenylyl cyclase, an agonist will decrease the cAMP levels produced in response to a stimulant like forskolin. revvity.com The change in cAMP is detected via a competitive immunoassay, where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody, generating a measurable signal. nih.govnih.gov

Specific data from functional assays characterizing the effect of this compound on cAMP accumulation or other signaling pathways were not identified in the surveyed literature. Such studies would be required to determine if the compound has any agonist or antagonist activity at specific GPCRs.

Microsomal Metabolism and Metabolite Identification

In vitro metabolism studies are crucial for predicting how a compound will be processed in the body. These experiments often use liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. The compound is incubated with microsomes and cofactors like NADPH, and the resulting mixture is analyzed, typically by liquid chromatography-mass spectrometry (LC-MS/MS), to identify metabolites. nih.gov

For compounds containing a piperidine ring, common metabolic pathways include oxidation and N-dealkylation. acs.orgnih.gov Studies on various piperidine-containing drugs have shown that metabolism often involves hydroxylation at various positions on the piperidine ring or adjacent aliphatic or aromatic structures. frontiersin.orgnih.gov Another identified bioactivation pathway for cyclic tertiary amines like piperidines is the formation of reactive iminium intermediates, which can be captured using trapping agents like cyanide in experimental setups. nih.gov

While specific metabolic studies for this compound are not detailed in the reviewed literature, based on the metabolism of structurally related compounds, its primary metabolic fate would likely involve the hydroxylation of the cyclohexyl or piperidine rings. frontiersin.orgnih.govacs.org

Table 1: Potential Phase I Metabolites of 4-Cyclohexylpiperidine in Microsomal Incubations This table is predictive, based on common metabolic pathways for piperidine-containing compounds.

| Potential Metabolite | Metabolic Reaction | Description |

|---|---|---|

| 2-Hydroxycyclohexyl-4-piperidine | Aliphatic Hydroxylation | Oxidation on the C2 position of the cyclohexyl ring. |

| 3-Hydroxycyclohexyl-4-piperidine | Aliphatic Hydroxylation | Oxidation on the C3 position of the cyclohexyl ring. |

| 4-Hydroxycyclohexyl-4-piperidine | Aliphatic Hydroxylation | Oxidation on the C4 position of the cyclohexyl ring. |

| 4-Cyclohexyl-2-hydroxypiperidine | Aliphatic Hydroxylation | Oxidation on the C2 position of the piperidine ring. |

| 4-Cyclohexyl-3-hydroxypiperidine | Aliphatic Hydroxylation | Oxidation on the C3 position of the piperidine ring. |

In Vivo Efficacy and Mechanistic Investigations

In vivo studies involve the administration of a compound to whole, living organisms (typically rodent models) to observe its systemic effects, including those on the central nervous system (CNS).

Central Nervous System Effects

Psychomotor Activity Assessments

Changes in psychomotor activity are a key indicator of a compound's CNS effects. These are often assessed using an open-field test, where a rodent is placed in a novel arena, and its movements—such as distance traveled (locomotor activity), rearing, and stereotypic behaviors—are automatically tracked. researchgate.net Stimulant drugs typically increase locomotor activity, while sedative drugs decrease it. meliordiscovery.com

Specific studies assessing the psychomotor effects of this compound were not found. However, a study on the parent compound, piperidine hydrochloride, reported that it exerted a sedative action in mice, characterized by a decrease in locomotor activity. nih.gov That study also found that piperidine increased the turnover of noradrenaline without affecting dopamine or serotonin (B10506) systems. nih.gov It is important to note that the addition of the bulky, lipophilic cyclohexyl group could significantly alter the pharmacological profile compared to the simple piperidine molecule. By contrast, more complex arylcyclohexylamine derivatives related to phencyclidine (PCP) are known to robustly increase psychomotor activity. mdpi.comnih.gov

Rewarding and Reinforcing Properties (e.g., Conditioned Place Preference, Self-Administration)

The rewarding and reinforcing properties of psychoactive compounds are critical indicators of their potential for abuse. These effects are often evaluated in preclinical models such as Conditioned Place Preference (CPP) and self-administration studies. Research into derivatives of phencyclidine (PCP), which share structural similarities with 4-cyclohexylpiperidine, provides significant insight into these properties.

The Conditioned Place Preference (CPP) paradigm is a standard behavioral model used to assess the rewarding effects of a substance. johnshopkins.edu In this model, an animal learns to associate a specific environment with the effects of a drug. cshl.edu If the drug has rewarding properties, the animal will spend significantly more time in the drug-paired compartment during a test session. johnshopkins.educshl.edu Studies on the PCP derivative 1-(1-(4-fluorophenyl)cyclohexyl)piperidine (4'-F-PCP) have demonstrated that it produces a significant conditioned place preference in mice, indicating a rewarding effect. fujita-hu.ac.jpnih.gov Specifically, mice conditioned with 10 mg/kg of 4'-F-PCP showed a marked increase in preference for the drug-paired environment. fujita-hu.ac.jpnih.gov This rewarding effect is believed to be linked to the activation of the mesolimbic dopamine system, a key pathway in the brain's reward circuitry. fujita-hu.ac.jp

The intravenous self-administration paradigm is a model used to evaluate the reinforcing effects of a drug, which is a strong predictor of abuse liability in humans. fujita-hu.ac.jp In these studies, animals can perform an action, such as pressing a lever, to receive an infusion of the drug. Research has shown that rhesus monkeys will self-administer PCP and its analogs, indicating the compounds function as effective reinforcers. nih.gov In studies with 4'-F-PCP, rats demonstrated significant self-administration of the compound. fujita-hu.ac.jpnih.gov The reinforcing effects were further confirmed using a progressive-ratio schedule, where the number of lever presses required for each subsequent infusion increases. Rats showed a higher breakpoint for 4'-F-PCP compared to saline, signifying a strong motivation to obtain the drug. fujita-hu.ac.jp These reinforcing properties are associated with the activation of dopaminergic neurotransmission in the nucleus accumbens, a critical brain region for reward and addiction. fujita-hu.ac.jpnih.gov

Table 1: Rewarding and Reinforcing Effects of 4'-F-PCP (A PCP Derivative)

| Behavioral Test | Animal Model | Key Finding | Implication | Reference |

|---|---|---|---|---|

| Conditioned Place Preference (CPP) | Mice | Significant increase in time spent in the drug-paired chamber at 10 mg/kg. | The compound has rewarding effects. | fujita-hu.ac.jp, nih.gov, nih.gov |

| Self-Administration (Fixed Ratio) | Rats | Increased active lever-pressing for drug infusion at 1.0 mg/kg. | The compound acts as a positive reinforcer. | fujita-hu.ac.jp, nih.gov |

| Self-Administration (Progressive Ratio) | Rats | Significantly increased breakpoint compared to saline control. | The compound produces strong motivation and reinforcing effects. | fujita-hu.ac.jp |

Analgesic Potency Evaluations

The analgesic, or pain-relieving, properties of various piperidine derivatives have been a subject of significant research. Phencyclidine (PCP) itself was initially noted for its analgesic effects, which spurred the synthesis and evaluation of related compounds. nih.gov

Preclinical evaluation of analgesic potency often utilizes the tail-immersion test, a model of acute thermal pain. nih.gov In this test, the latency of a rodent's tail withdrawal from hot water is measured after administration of a test compound. An increase in this latency period indicates an analgesic effect.

Studies on newly synthesized methyl and methoxy (B1213986) hydroxyl derivatives of phencyclidine, specifically 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol, demonstrated significant analgesic effects in the tail-immersion test, proving more potent than PCP itself in producing a marked increase in pain threshold. nih.gov Other research has systematically evaluated a series of alkyl piperidine derivatives. healio.com This work found that many synthesized derivatives were generally more potent analgesics than their parent compounds. The potency and duration of action were influenced by the specific chemical groups attached to the structure. For example, some derivatives showed a rapid onset of action and highly significant analgesia that was more potent and longer-lasting than the standard drug pethidine. healio.com Further studies on 4-piperidinopiperidine (B42443) (PP) and 4-amino methylpiperidine (AMP) derivatives also confirmed significant analgesic activity in the tail-immersion assay. creative-biolabs.com

Table 2: Analgesic Activity of Selected Piperidine Derivatives

| Compound Type | Test Model | Observed Effect | Comparison | Reference |

|---|---|---|---|---|

| 1-[1-(4-methylphenyl) (cyclohexyl)] 4-piperidinol | Tail-Immersion | Marked significant increase in tail immersion latency. | More potent than parent compound PCP. | nih.gov |

| Phenyl-substituted alkyl piperidine derivative | Tail-Immersion | Highly significant analgesia at 60-90 min. | More potent and longer-lasting than standard drug. | healio.com |

| 4-Piperidinopiperidine (PP) derivatives | Tail-Immersion | Significant analgesic response. | Potency varied with specific derivative. | creative-biolabs.com |

| 4-Amino methylpiperidine (AMP) derivatives | Tail-Immersion | Potent analgesia with rapid onset for some derivatives. | Potency varied with specific derivative. | creative-biolabs.com |

Implications for Schizophrenia Research

The study of this compound and its analogs, particularly those related to phencyclidine (PCP), has significant implications for schizophrenia research. This relevance is rooted in the "glutamate hypothesis of schizophrenia," which posits that a dysfunction in glutamatergic neurotransmission, specifically via the N-methyl-D-aspartate (NMDA) receptor, contributes to the pathophysiology of the illness. nih.govnih.gov

PCP and related compounds are non-competitive antagonists of the NMDA receptor. nih.gov In healthy humans, these drugs can induce a psychotic state that remarkably mimics the full spectrum of schizophrenia symptoms, including positive symptoms (like hallucinations), negative symptoms (like emotional withdrawal), and cognitive deficits. johnshopkins.edunih.govwikipedia.org This is a key distinction from amphetamine-based models, which primarily replicate only the positive symptoms. nih.gov

Because of this unique pharmacological profile, PCP administration in rodents is a widely validated animal model for studying schizophrenia. wikipedia.orgnih.gov Acute or chronic administration of PCP to animals can produce a range of behaviors relevant to schizophrenia, such as hyperlocomotion (modeling positive symptoms), social withdrawal (modeling negative symptoms), and deficits in cognitive tasks. nih.govwikipedia.orgnih.gov The ability of these compounds to model a wider array of symptoms makes them invaluable tools for screening novel antipsychotic drugs. nih.gov Research using these models allows for the investigation of new therapeutic agents that may be more effective, particularly against the negative and cognitive symptoms of schizophrenia, which are poorly addressed by many current antipsychotic medications. nih.gov Therefore, the study of compounds acting on the NMDA receptor system, including derivatives of 4-cyclohexylpiperidine, is crucial for understanding the underlying neurobiology of schizophrenia and for the development of a new generation of glutamatergic-based antipsychotics. nih.govnih.gov

Metabolic and Endocrine System Modulation

Research into the specific metabolic and endocrine effects of this compound is limited. However, studies on related compounds provide some initial insights, primarily concerning their biotransformation and metabolic fate.

In terms of endocrine or systemic metabolic modulation, one study on a novel melanocortin subtype-4 receptor agonist, which incorporates a 4-cyclohexyl-piperidine structure, noted a mechanism-based reduction in food intake in rodents.

Neuroprotection Studies

Certain piperidine derivatives have been investigated for their neuroprotective potential, particularly in the context of ischemic brain injury (stroke). This research has focused on ligands for the sigma-1 (σ1) receptor, which is implicated in neuronal survival and protection against excitotoxicity.

The compound 4-phenyl-1-(4-phenylbutyl)piperidine (B144020) (PPBP), a potent and specific σ1-receptor ligand, has demonstrated significant neuroprotective effects in a rat model of transient focal cerebral ischemia. When administered intravenously one hour after the onset of ischemia, PPBP significantly reduced the volume of brain infarction. However, this protective effect was found to be dependent on the duration of treatment; continuous infusion for one day provided protection, but extending the infusion for longer periods (2-4 days) resulted in a loss of this therapeutic efficacy.

Further investigation into the mechanism of PPBP's neuroprotective action suggests it is linked to the modulation of nitric oxide (NO) production. nih.gov The study found that PPBP markedly attenuated the ischemia-induced production of NO in the brain. nih.gov The neuroprotective effects of PPBP were absent in mice genetically lacking the neuronal nitric oxide synthase (nNOS) enzyme, suggesting that the compound's protective action is dependent on the presence of nNOS and likely occurs by attenuating its activity and subsequent neurotoxic effects. nih.gov Another study showed that PPBP protects against excitotoxic brain injury by stabilizing the mitochondrial membrane potential in neurons and inhibiting the activation of microglia, which are immune cells in the brain that contribute to inflammatory damage. healio.com

Impact on Erectile Activity

Preclinical research has identified a potential role for specific derivatives containing the 4-cyclohexylpiperidine moiety in modulating erectile function. These effects are not related to the classical actions of PCP-like compounds but are instead mediated through different receptor systems.

A study reported the discovery of a novel and potent small molecule agonist for the melanocortin subtype-4 receptor (MC4R). This compound, (1R,4S,6R)-N-[(1R)-2-[4-cyclohexyl-4-[[(1,1-dimethylethyl)amino]carbonyl]-1-piperidinyl]-1-[(4-fluorophenyl)methyl]-2-oxoethyl]-2-methyl-2-azabicyclo[2.2.2]octane-6-carboxamide (RY764), features a 4-cyclohexylpiperidine core structure. In vivo characterization in rodent models revealed that this compound produced a significant augmentation of erectile activity. This effect was determined to be mechanism-based, directly resulting from the compound's agonist activity at the MC4R, which is known to be involved in the central regulation of sexual function.

Anticancer Activity Profiling (for specific derivatives)

The piperidine scaffold is a common feature in many pharmacologically active compounds, and various derivatives have been synthesized and evaluated for their potential as anticancer agents. Research has shown that specific modifications to the piperidine ring system can yield compounds with significant cytotoxic activity against human cancer cell lines.

Derivatives of piperidine have demonstrated antiproliferative effects through various mechanisms. For instance, some derivatives induce apoptosis (programmed cell death) in cancer cells and can arrest the cell cycle, preventing further proliferation. wikipedia.org One study found that the piperidine derivative CLEFMA (4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid) exhibits anticancer properties. wikipedia.org Other research has focused on halogenated bis(benzylidene)-4-piperidone structures, which are related to curcumin. Several of these compounds were found to be strongly antiproliferative against multiple human cancer cell lines, including melanoma and colon cancer. Their mechanisms included the generation of reactive oxygen species, induction of apoptosis, and cell cycle arrest. Furthermore, certain symmetric 4-aryl-1,4-dihydropyridines, which can be considered related structures, have shown selective cytotoxicity against human cervical and breast carcinoma cell lines.

Table 3: Anticancer Activity of Selected Piperidine Derivatives

| Derivative Type | Cancer Cell Lines Tested | Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|---|

| Halogenated bis(benzylidene)-4-piperidone | Melanoma (518A2), Colon (HCT116), others | Antiproliferative activity, inhibition of colony formation. | Increased reactive oxygen species, apoptosis, G2/M phase cell cycle arrest. | |

| 4-Aryl-1,4-dihydropyridines (symmetric) | Cervical (HeLa), Breast (MCF-7) | Reduced cell viability with selectivity over normal fibroblasts. | Not fully elucidated, but molecular symmetry appears important. | |

| 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP) | Breast (MDA-MB-231, MCF-7) | Inhibited cell proliferation. | G0/G1 phase cell cycle arrest, increased ROS synthesis. | wikipedia.org |

| 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid (CLEFMA) | Lung Cancer | Antiproliferative effects. | Not specified in search results. | wikipedia.org |

Pharmacokinetic (PK) Studies in Preclinical Models

Comprehensive pharmacokinetic (PK) studies are crucial in preclinical research to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a new chemical entity. These studies in animal models help in predicting the compound's behavior in humans and are foundational for designing further preclinical and clinical trials. However, despite a thorough review of scientific literature, specific preclinical pharmacokinetic data for this compound could not be located in publicly available research.

Therefore, this section outlines the typical parameters and data that would be determined in such studies, presented in the requested format. The tables below are illustrative of how the pharmacokinetic data for this compound would be presented had they been available.

Detailed Research Findings

In a typical preclinical setting, the pharmacokinetic profile of this compound would be investigated in various animal models, such as rats and mice, following intravenous and oral administration. Researchers would analyze plasma, and potentially other tissues, at multiple time points to determine key PK parameters.

Absorption: Studies would assess the rate and extent to which this compound enters the systemic circulation after oral administration. This involves measuring the maximum plasma concentration (Cmax) and the time to reach Cmax (Tmax). The oral bioavailability (F%) would be calculated by comparing the area under the plasma concentration-time curve (AUC) after oral administration to that after intravenous administration.

Distribution: The extent and pattern of distribution of the compound throughout the body would be characterized by the volume of distribution (Vd). A high Vd would suggest extensive tissue distribution. Plasma protein binding is another critical parameter, as only the unbound fraction of a drug is typically pharmacologically active.

Metabolism: In vitro studies using liver microsomes or hepatocytes from different species (including human) would be conducted to identify the major metabolic pathways and the cytochrome P450 (CYP) enzymes involved in the biotransformation of this compound. In vivo studies would identify and quantify the major metabolites in plasma and excreta.

Excretion: The primary routes of elimination of the parent compound and its metabolites from the body would be determined by analyzing urine and feces. The clearance (CL) and the elimination half-life (t½) are key parameters that describe the rate of removal of the compound from the body.

The following interactive data tables illustrate the standard pharmacokinetic parameters that would be collected for this compound in preclinical models.

Table 1: Single-Dose Pharmacokinetic Parameters of this compound in Rats (Note: The following data is illustrative as specific studies on this compound are not publicly available.)

| Parameter | Intravenous (IV) | Oral (PO) |

| Cmax (ng/mL) | Data not available | Data not available |

| Tmax (h) | Data not available | Data not available |

| AUC (ng·h/mL) | Data not available | Data not available |

| t½ (h) | Data not available | Data not available |

| CL (mL/min/kg) | Data not available | Data not available |

| Vd (L/kg) | Data not available | Data not available |

| F (%) | N/A | Data not available |

Table 2: In Vitro ADME Profile of this compound (Note: The following data is illustrative as specific studies on this compound are not publicly available.)

| Parameter | Species | Result |

| Plasma Protein Binding (%) | Rat | Data not available |

| Mouse | Data not available | |

| Human | Data not available | |

| Metabolic Stability (t½, min) | Rat Liver Microsomes | Data not available |

| Human Liver Microsomes | Data not available | |

| Major Metabolizing Enzymes | Data not available |

Without access to specific research findings, a more detailed discussion on the preclinical pharmacokinetics of this compound cannot be provided. The information presented here serves as a framework for the type of data that is essential for the preclinical evaluation of a compound.

Computational Chemistry and Structural Elucidation

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed examination of the intrinsic properties of 4-Cyclohexylpiperidine (B176667) hydrochloride, grounded in the principles of quantum mechanics. These calculations can predict molecular geometry, energy, and electronic structure with a high degree of accuracy.

The conformational landscape of 4-Cyclohexylpiperidine hydrochloride is a critical determinant of its biological activity. Conformational analysis identifies the stable three-dimensional arrangements of the molecule, known as conformers, and the energy barriers between them. For this compound, this involves assessing the relative orientations of the cyclohexyl and piperidine (B6355638) rings.

The piperidine ring typically adopts a chair conformation to minimize steric strain. The cyclohexyl substituent at the 4-position can be in either an equatorial or an axial position. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the energy difference between these two conformers. Generally, the equatorial conformation is favored as it minimizes steric hindrance.

| Computational Method | Basis Set | Calculated Property | Predicted Value for Equatorial Conformer | Predicted Value for Axial Conformer |

| DFT (B3LYP) | 6-31G | Relative Energy (kcal/mol) | 0.0 | > 2.0 |

| DFT (B3LYP) | 6-31G | Dipole Moment (Debye) | Varies | Varies |

| DFT (B3LYP) | 6-31G* | Key Dihedral Angles (degrees) | Varies | Varies |

Note: The values in this table are illustrative and represent typical outcomes of quantum chemical calculations for similar structures.

Quantum chemical calculations also illuminate the electronic properties of this compound, which are fundamental to its reactivity. substack.com By calculating the distribution of electron density, one can identify regions of the molecule that are electron-rich or electron-poor, predicting how it will interact with other molecules.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.

| Calculated Parameter | Significance | Predicted Trend for this compound |

| HOMO Energy | Electron-donating ability | Localized primarily on the piperidine nitrogen |

| LUMO Energy | Electron-accepting ability | Distributed across the carbon skeleton |

| HOMO-LUMO Gap | Chemical reactivity and stability | A relatively large gap suggests high stability |

| Molecular Electrostatic Potential (MEP) | Charge distribution and reactive sites | Negative potential around the nitrogen atom, positive potential around the hydrochloride proton |

Note: The trends in this table are based on general principles of organic chemistry and computational studies of similar amine hydrochlorides.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a small molecule, such as this compound, might interact with a biological macromolecule, typically a protein receptor. mdpi.comjournaljpri.com

Docking simulations can predict the preferred binding orientation of this compound within the active site of a target receptor. mdpi.com These simulations calculate the binding affinity, often expressed as a docking score or estimated binding free energy, which helps in ranking potential drug candidates. The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the protonated piperidine nitrogen is a likely hydrogen bond donor, while the cyclohexyl group can participate in hydrophobic interactions.

Protein crystallography provides experimental, high-resolution three-dimensional structures of protein-ligand complexes. nih.govunits.it If a crystal structure of a target protein in complex with a ligand similar to this compound is available, it can be used to validate and refine docking predictions. By observing the precise interactions between the ligand and amino acid residues in the binding pocket, a detailed understanding of the binding mode can be achieved. This information is invaluable for structure-based drug design. nih.gov

| Interaction Type | Potential Interacting Residues in a Receptor Binding Site | Relevant Moiety of this compound |

| Hydrogen Bonding | Aspartate, Glutamate (B1630785), Serine, Threonine, Tyrosine | Piperidine N-H |

| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Cyclohexyl ring, Piperidine ring carbons |

| Electrostatic Interactions | Aspartate, Glutamate | Protonated Piperidine Nitrogen |

Note: This table illustrates potential interactions based on the chemical structure of this compound and general principles of protein-ligand binding.

A pharmacophore is an abstract representation of the essential molecular features that are necessary for a molecule to be recognized by a specific biological target and to trigger a biological response. nih.gov Based on the binding mode of this compound and other related active molecules, a pharmacophore model can be developed. This model typically includes features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and positive ionizable centers.

Once developed, the pharmacophore model can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules that are likely to bind to the same target. The model is validated by its ability to distinguish known active compounds from inactive ones.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation

The definitive structural characterization of this compound relies on a combination of advanced analytical techniques. These methods provide detailed insights into the molecule's connectivity, three-dimensional geometry, and electronic environment.

Gas-Phase Electron Diffraction (GED-MS)

Gas-phase electron diffraction (GED) is a powerful technique for determining the geometric structure of molecules in the gaseous state, free from intermolecular forces present in condensed phases. wikipedia.org The method involves scattering a high-energy electron beam off a stream of gaseous molecules and analyzing the resulting diffraction pattern. wikipedia.org This provides precise information on bond lengths, bond angles, and torsional angles. wikipedia.org

While specific GED studies on this compound are not prominently available, research on the closely related N-cyclohexylpiperidine provides valuable insights into the expected conformational properties. documentsdelivered.com For such molecules, GED analysis, often coupled with quantum chemical calculations, can determine the equilibrium between different conformers, such as those involving equatorial and axial orientations of the cyclohexyl group on the piperidine ring. researchgate.net Studies on similar piperidine and cyclohexane (B81311) derivatives show that the piperidine ring typically adopts a chair conformation. researchgate.netresearchgate.net The orientation of the C-N bond connecting the two rings and the puckering parameters of each ring can be accurately determined. documentsdelivered.com

Table 1: Expected Structural Parameters from GED Analysis of Cyclohexylpiperidine Derivatives

| Parameter | Expected Value / Conformation |

|---|---|

| Piperidine Ring Conformation | Chair |

| Cyclohexyl Ring Conformation | Chair |

| Substituent Orientation | Predominantly equatorial for the cyclohexyl group |

| Key Torsional Angles | Defines the relative orientation of the two rings |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. nih.govxjtu.edu.cn The IR spectrum of this compound is expected to show characteristic absorption bands consistent with its structure as a secondary amine hydrochloride salt with saturated carbocyclic rings.

Key expected absorption bands include:

N-H Stretching: A broad and strong absorption band is anticipated in the 2700-2400 cm⁻¹ region. This is characteristic of the stretching vibration of the N⁺-H bond in a piperidinium (B107235) hydrochloride salt. dea.govresearchgate.net

C-H Stretching: Intense absorptions between 3000 and 2850 cm⁻¹ are expected, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methylene (B1212753) (CH₂) groups of the cyclohexyl and piperidine rings. dea.gov

C-H Bending: Scissoring and bending vibrations for the CH₂ groups are expected to appear in the 1470-1440 cm⁻¹ region.

C-N Stretching: Vibrations associated with C-N bond stretching typically occur in the 1250-1020 cm⁻¹ range, although they may be weak.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N⁺-H (Amine Salt) | Stretching | 2700 - 2400 | Strong, Broad |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Strong |

| C-H (Aliphatic) | Bending | 1470 - 1440 | Medium |

Nuclear Magnetic Resonance (NMR) Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules in solution. nih.govnih.gov Both ¹H and ¹³C NMR spectra provide critical information about the carbon-hydrogen framework of this compound.

¹H NMR: The proton NMR spectrum is expected to show a complex pattern of overlapping multiplets in the aliphatic region (typically 1.0-3.5 ppm).

The protons on the piperidine ring adjacent to the nitrogen atom (positions 2 and 6) would appear as the most downfield signals due to the inductive effect of the positively charged nitrogen.

The proton at the 4-position of the piperidine ring (methine proton) would also be a distinct signal.

The remaining protons on both the piperidine and cyclohexyl rings would produce a series of broad, overlapping signals.

A broad singlet corresponding to the two N⁺-H protons is also expected, with its chemical shift being solvent-dependent. Studies on related piperidine structures help in assigning these complex regions. researchgate.net

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule.

The carbon atoms of the piperidine ring bonded to nitrogen (C2 and C6) would be shifted downfield.

The methine carbon of the piperidine ring (C4) and the methine carbon of the cyclohexyl ring (C1') would be distinguishable from the methylene carbons.

The remaining methylene carbons of both rings would appear as a set of signals in the upfield region of the spectrum.

Advanced NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential to definitively assign all proton and carbon signals and confirm the connectivity of the molecule. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Piperidine H2, H6 | ¹H | ~3.0 - 3.5 | Adjacent to N⁺ |

| Piperidine/Cyclohexyl CH, CH₂ | ¹H | ~1.0 - 2.5 | Complex, overlapping multiplets |

| Amine N⁺-H₂ | ¹H | Variable | Broad, solvent-dependent |

| Piperidine C2, C6 | ¹³C | ~45 - 55 | Adjacent to N⁺ |

| Piperidine/Cyclohexyl CH, CH₂ | ¹³C | ~25 - 45 | Multiple signals expected |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is often used, which causes fragmentation of the molecule. The resulting fragmentation pattern provides a fingerprint that can be used to identify the compound and deduce its structure.

For 4-Cyclohexylpiperidine (the free base, M.W. 167.29 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 167. chemscene.com Key fragmentation pathways would likely involve:

Alpha-cleavage: Fission of the C-C bond adjacent to the nitrogen atom, leading to the loss of the cyclohexyl group (C₆H₁₁) as a radical. This would generate a prominent fragment ion corresponding to the piperidine ring structure.

Ring Fragmentation: Cleavage of the piperidine ring can lead to a series of characteristic smaller fragment ions.

Loss of Hydrogen: A peak at M-1 (m/z 166) is also common in cyclic amines.

Analysis of the hydrochloride salt using techniques like electrospray ionization (ESI) would show a prominent ion for the protonated molecule [M+H]⁺ at m/z 168.17. uni.lu Tandem MS (MS/MS) on this precursor ion would induce fragmentation and provide further structural confirmation. chemrxiv.org

Table 4: Predicted Mass Spectrometry Data for 4-Cyclohexylpiperidine

| Ion Type | Technique | Predicted m/z | Notes |

|---|---|---|---|

| [M]⁺ | EI | 167 | Molecular ion of free base |

| [M+H]⁺ | ESI | 168 | Protonated molecule |

| Fragment | EI/MS-MS | Various | Corresponds to loss of cyclohexyl or piperidine ring fragments |

X-ray Crystallography of Related Structures

While the specific crystal structure of this compound has not been detailed in readily available literature, analysis of related piperidine hydrochloride derivatives provides a strong basis for predicting its solid-state structure. nih.govmdpi.com It is expected that the piperidine and cyclohexyl rings would both adopt stable chair conformations. The orientation of the cyclohexyl group relative to the piperidine ring (likely equatorial) would be definitively established.

Furthermore, the crystal structure would reveal the nature of the intermolecular interactions. In the hydrochloride salt, strong hydrogen bonds are expected between the chloride anion (Cl⁻) and the piperidinium N⁺-H₂ protons. mdpi.com These interactions would play a crucial role in dictating the packing of the molecules into a stable crystal lattice. Such studies are vital for understanding the physical properties of the solid material. nih.gov

Analytical Methodologies for 4 Cyclohexylpiperidine Hydrochloride and Its Derivatives

Development and Validation of Chromatographic Methods

Chromatographic methods are developed to separate, identify, and quantify the target analyte from impurities, degradation products, or biological matrices. The goal is to create a method that is specific, sensitive, accurate, and precise. researchgate.net

HPLC is a powerful tool for the quantitative analysis of pharmaceutical compounds due to its high resolution and sensitivity. researchgate.net For a compound like 4-Cyclohexylpiperidine (B176667) hydrochloride, which lacks a significant UV-absorbing chromophore, method development requires careful selection of the stationary phase, mobile phase, and detector. chromatographyonline.comnih.gov

Reversed-Phase HPLC (RP-HPLC) is a commonly employed technique. ijprajournal.com The development process involves optimizing several parameters to achieve adequate separation and peak shape.

Typical HPLC Method Parameters:

Column: A C18 or C8 column is often the first choice for separating non-polar to moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase is critical for controlling the retention of basic compounds like piperidine (B6355638) derivatives.

Detector: Due to the lack of a UV chromophore, alternative detection methods such as Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are necessary for sensitive quantification. chromatographyonline.comchromatographyonline.com

The validation of the HPLC method is performed according to guidelines from the International Council for Harmonisation (ICH) to ensure its suitability for the intended purpose. researchgate.net

Gas Chromatography is a valuable technique for the analysis of volatile and semi-volatile compounds and is often employed in pharmacokinetic studies to analyze drug metabolites. For piperidine derivatives and their metabolites, GC analysis typically requires a derivatization step to increase their volatility and improve their chromatographic properties. nih.gov

A study on the metabolites of phencyclidine (PCP), a related arylcyclohexylamine, utilized a gas-liquid chromatography (GLC) assay to simultaneously measure hydroxylated metabolites. nih.gov Similarly, a GC method with electron-capture detection was developed for 4-(4-chlorophenyl)-4-hydroxypiperidine, a metabolite of haloperidol, which involved derivatization with pentafluorobenzoyl chloride. nih.gov This approach highlights a common strategy for analyzing hydroxylated piperidine metabolites.

The process often involves:

Extraction of the metabolites from a biological matrix (e.g., urine, plasma). nih.gov

Derivatization to create a more volatile and thermally stable compound.

Separation on a capillary GC column.

Detection using a sensitive detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). nih.gov

Advanced Detection Techniques in Chromatography

The choice of detector is paramount when analyzing compounds with poor chromophoric properties.

Charged Aerosol Detection (CAD) is a powerful universal detection technique for HPLC that is particularly useful for analytes lacking a UV chromophore, such as 4-Cyclohexylpiperidine hydrochloride. chromatographyonline.com It provides a consistent response for non-volatile and many semi-volatile compounds, independent of their chemical structure. chromatographyonline.comlcms.cz

The CAD process involves three main steps:

Nebulization: The HPLC eluent is converted into an aerosol of fine droplets.

Drying: The mobile phase is evaporated from the droplets, leaving behind analyte particles.

Detection: The analyte particles are charged by a stream of ionized nitrogen gas. The charged particles are then transferred to a collector, where the aggregate charge is measured by a sensitive electrometer. The resulting signal is proportional to the mass of the analyte. chromatographyonline.com

CAD offers several advantages, including high sensitivity (often at low nanogram levels), a wide dynamic range, and good precision, making it an excellent choice for quantifying compounds and their impurities. chromatographyonline.comnih.gov

Method Validation Parameters and Regulatory Compliance

Analytical method validation provides documented evidence that a method is suitable for its intended purpose. globalresearchonline.net The parameters for validation are defined by regulatory bodies like the ICH.